Enhanced Lipophilicity for Improved Membrane Permeability vs. Unsubstituted Phenyl Analog
The calculated LogP (octanol-water partition coefficient) for 2-Chloro-3-(2-methoxyphenyl)quinoline is 4.56 . This is a 28% increase in lipophilicity compared to the predicted LogP of approximately 3.57 for its closest analog, 2-chloro-3-phenylquinoline (CAS 2859-30-5), which lacks the methoxy group .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.56 |
| Comparator Or Baseline | 2-Chloro-3-phenylquinoline: Predicted LogP ~3.57 |
| Quantified Difference | Approximately 1 unit increase (28%) |
| Conditions | Calculated/predicted using standard cheminformatics methods, consistent across both structures. |
Why This Matters
A LogP around 5 is often associated with optimal passive membrane permeability, potentially enhancing cellular uptake and oral bioavailability, making this compound a more favorable starting point for lead optimization compared to the less lipophilic phenyl analog.
